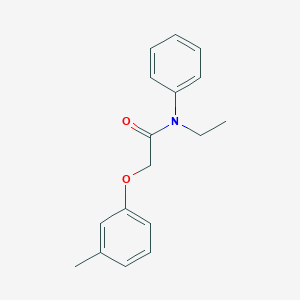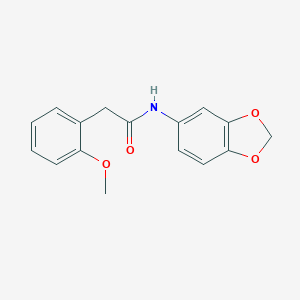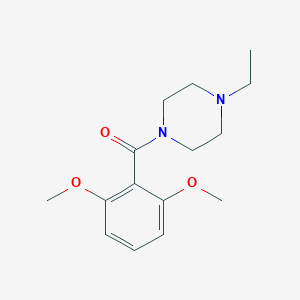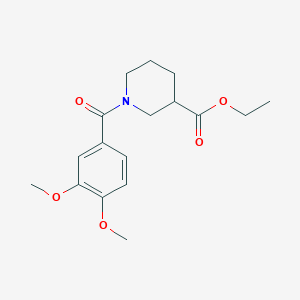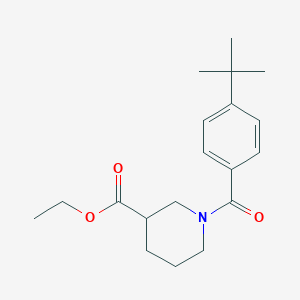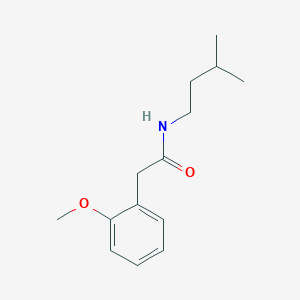![molecular formula C17H21NO4 B261950 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B261950.png)
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one is a chemical compound with potential applications in scientific research. This compound is also known as AG-879 and has been the subject of extensive research due to its ability to inhibit certain enzymes and proteins.
作用機序
AG-879 works by inhibiting the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase. This enzyme is involved in the regulation of cell growth and division, and its overexpression has been linked to the development and progression of cancer. By inhibiting EGFR, AG-879 can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, AG-879 has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in the regulation of cell signaling and gene expression. AG-879 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using AG-879 in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to target this enzyme specifically, without affecting other cellular processes. However, one limitation of using AG-879 is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several potential future directions for research involving AG-879. One area of interest is in the development of new cancer therapies that target EGFR and other related enzymes and proteins. Another potential direction is in the study of the mechanisms underlying the anti-inflammatory properties of AG-879, which could lead to the development of new treatments for inflammatory diseases. Finally, there is potential for the development of new synthetic methods for AG-879, which could improve its availability and reduce its cost for scientific research.
合成法
The synthesis of 3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 3-butyl-4-hydroxy-7-methoxy-2H-chromen-2-one with N-hydroxyethanimidamide, followed by the addition of methyl iodide and potassium carbonate. The resulting product is then purified through column chromatography to yield the final compound.
科学的研究の応用
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one has been shown to have potential applications in scientific research. One area of interest is in the study of cancer, as AG-879 has been found to inhibit the activity of certain enzymes and proteins that are involved in tumor growth and metastasis.
特性
製品名 |
3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one |
|---|---|
分子式 |
C17H21NO4 |
分子量 |
303.35 g/mol |
IUPAC名 |
3-butyl-8-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H21NO4/c1-5-6-7-13-10(2)12-8-9-14(21-4)15(11(3)18-20)16(12)22-17(13)19/h8-9,20H,5-7H2,1-4H3/b18-11- |
InChIキー |
OSYHJZZOECHPER-WQRHYEAKSA-N |
異性体SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)/C(=N\O)/C)OC1=O)C |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
正規SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







